
Pentabromobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentabromobenzonitrile is an organic compound with the chemical formula C7Br5N. It is a derivative of benzonitrile where five hydrogen atoms on the benzene ring are replaced by bromine atoms. This compound is known for its high bromine content, making it useful in various applications, particularly in the field of flame retardants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentabromobenzonitrile can be synthesized through the bromination of benzonitrile. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with cooling systems to manage the exothermic nature of the bromination reaction. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentabromobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine atoms, it can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can undergo oxidation under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of less brominated benzonitriles.
Oxidation: Formation of benzoic acid derivatives.
Scientific Research Applications
Pentabromobenzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other brominated compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of pentabromobenzonitrile involves its interaction with various molecular targets. The bromine atoms in the compound can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tetrabromobenzonitrile: Contains four bromine atoms instead of five.
Hexabromobenzene: Contains six bromine atoms but lacks the nitrile group.
Pentachlorobenzonitrile: Contains chlorine atoms instead of bromine.
Uniqueness
Pentabromobenzonitrile is unique due to its high bromine content and the presence of a nitrile group. This combination of features makes it particularly effective as a flame retardant and useful in various chemical syntheses.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing Pentabromobenzonitrile with high purity in laboratory settings?
- Answer : Synthesis optimization requires careful selection of bromination agents (e.g., Br₂ with Fe catalysis) and reaction conditions (temperature: 80–120°C; solvent: nitromethane or DCM). Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 9:1) and purify using column chromatography (silica gel, gradient elution). Yield and purity (>95%) should be validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks at δ 2.5–3.5 ppm) .
Q. How should researchers design experiments to assess the thermal stability of this compound under varying conditions?
- Answer : Use thermogravimetric analysis (TGA) at heating rates of 10°C/min under inert (N₂) and oxidative (air) atmospheres. Compare decomposition onset temperatures (T₀) and residual mass at 600°C. Pair with DSC to identify endothermic/exothermic events. Replicate trials (n=3) to ensure precision (±2°C). Report significant differences using ANOVA (p<0.05) .
Q. What safety protocols are critical when handling this compound in laboratory environments?
- Answer : Follow SDS guidelines: use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers away from ignition sources. Dispose via licensed hazardous waste services, noting brominated byproducts .
Advanced Research Questions
Q. How can conflicting data on the environmental persistence of this compound be systematically analyzed?
- Answer : Conduct a meta-analysis of degradation studies, comparing half-lives (t₁/₂) across soil types, pH levels, and microbial activity. Use statistical tools (e.g., random-effects models) to quantify heterogeneity. Prioritize studies with standardized OECD 307 protocols and report confidence intervals. Address outliers via sensitivity analysis .
Q. What advanced analytical techniques are recommended for detecting trace degradation products of this compound in aquatic systems?
- Answer : Employ LC-QTOF-MS with electrospray ionization (negative mode) for high-resolution identification. Use isotopic dilution (e.g., ¹³C-labeled internal standards) to correct matrix effects. Validate limits of detection (LOD < 0.1 µg/L) via spike-recovery tests (70–120% recovery) in triplicate. Cross-reference with NIST spectral libraries .
Q. What experimental strategies can resolve discrepancies in reported toxicity thresholds for this compound in aquatic organisms?
- Answer : Standardize test organisms (e.g., Daphnia magna neonates ≤24h old) and exposure conditions (static vs. flow-through systems). Apply probit analysis to calculate LC₅₀ values, ensuring water quality parameters (pH 7.5±0.2, DO >6 mg/L) are consistent. Compare results using Cohen’s d to quantify effect size differences .
Q. How can computational models improve the prediction of this compound’s reactivity in radical-mediated degradation pathways?
- Answer : Use DFT calculations (B3LYP/6-311+G**) to map electron density profiles and identify susceptible C-Br bonds. Validate with experimental EPR data to detect radical intermediates (e.g., Br•). Calibrate activation energies (ΔG‡) against Arrhenius plots derived from kinetic studies .
Q. Methodological Frameworks
- Experimental Design : Apply the PICO framework to define population (e.g., reaction mixtures), intervention (e.g., bromination conditions), comparison (e.g., alternative catalysts), and outcomes (yield/purity) .
- Quality Control : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis-driven studies, ensuring statistical power (>80%) and ethical disposal of hazardous waste .
- Data Reporting : Follow ACS guidelines for significant figures (e.g., report melting points as 210±1°C) and avoid unsupported claims of "significance" without p-values .
Properties
CAS No. |
79415-42-2 |
---|---|
Molecular Formula |
C7Br5N |
Molecular Weight |
497.60 g/mol |
IUPAC Name |
2,3,4,5,6-pentabromobenzonitrile |
InChI |
InChI=1S/C7Br5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10 |
InChI Key |
VNUFYOSTQUKXTM-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.